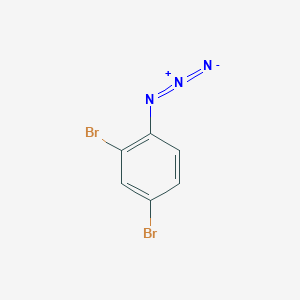

1-azido-2,4-dibromobenzene

Description

BenchChem offers high-quality 1-azido-2,4-dibromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-azido-2,4-dibromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,4-dibromobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFFQZGQSSKAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Azido-2,4-dibromobenzene: A Versatile Tri-functional Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. Scaffolds that offer multiple, distinct points for chemical modification—often termed orthogonal "handles"—are invaluable for constructing complex molecular architectures and rapidly generating libraries of diverse compounds. 1-Azido-2,4-dibromobenzene is an exemplar of such a scaffold, presenting three distinct reactive sites on a stable aromatic core. This guide, intended for the practicing scientist, will provide a comprehensive technical overview of its synthesis, predicted chemical properties, and significant potential as a versatile synthetic intermediate. While this specific isomer is not extensively documented in public literature, its properties and reactivity can be confidently inferred from established principles of physical organic chemistry and the known behavior of its constituent functional groups.

The true value of 1-azido-2,4-dibromobenzene lies in the differential reactivity of its functional groups. The azide moiety serves as a premier linchpin for bioorthogonal "click" chemistry and as a precursor to amines. The two bromine atoms, situated in electronically distinct positions, offer the potential for sequential and site-selective metal-catalyzed cross-coupling reactions. This unique combination allows for a programmed, step-wise elaboration of the aromatic core, making it a highly attractive, albeit underutilized, scaffold for drug discovery and the synthesis of functional materials.

I. Synthesis of 1-Azido-2,4-dibromobenzene

The most direct and reliable route to 1-azido-2,4-dibromobenzene is via the diazotization of commercially available 2,4-dibromoaniline, followed by quenching with an azide salt. This is a standard transformation for converting aromatic amines into aryl azides.

Causality in Experimental Design:

The reaction proceeds in two critical stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium intermediate. Second, this intermediate is immediately treated with sodium azide. The azide anion displaces the dinitrogen group, which is an excellent leaving group, to yield the final aryl azide product. Acetic acid is often used as a co-solvent to ensure the solubility of the aniline precursor.

Detailed Experimental Protocol:

Materials:

-

2,4-dibromoaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Deionized Water

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dibromoaniline (1.0 eq) in a mixture of glacial acetic acid and water.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated hydrochloric acid (approx. 3.0 eq) while maintaining the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sodium azide (1.2 eq) in deionized water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Caution: This step must be performed behind a blast shield in a well-ventilated fume hood due to the formation of potentially explosive hydrazoic acid (HN₃) in acidic conditions.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2,4-dibromobenzene. Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram:

Caption: Diazotization of 2,4-dibromoaniline followed by azide quench.

II. Physicochemical and Spectroscopic Properties

Direct experimental data for 1-azido-2,4-dibromobenzene is scarce. The properties below are calculated or predicted based on its structure and data from analogous compounds.

Summary of Properties:

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₆H₃Br₂N₃ | Calculated |

| Molecular Weight | 276.92 g/mol | Calculated |

| Appearance | Expected to be a pale yellow oil or low-melting solid | Analogy to other aryl azides[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Acetone) | Analogy to dibromobenzenes[2] |

| Thermal Stability | Potentially explosive upon heating or shock. Use with extreme caution. | General property of organic azides[3] |

Predicted Spectroscopic Characterization:

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band between 2100-2160 cm⁻¹ , characteristic of the asymmetric stretching vibration (νₐₛ) of the azide (N₃) group.[4][5] Other expected signals include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹), C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-Br stretching vibrations in the fingerprint region (< 1000 cm⁻¹).

-

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is expected to show three distinct signals, consistent with the trisubstituted pattern. Based on additive chemical shift rules and data from similar compounds:

-

The proton at C3 (between the azide and a bromine) will be a doublet.

-

The proton at C5 (between two bromine atoms) will also be a doublet, likely shifted downfield.

-

The proton at C6 (adjacent to the azide) will be a doublet of doublets.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display six unique signals for the aromatic carbons.

-

The carbon directly attached to the azide group (C1) will appear around 140 ppm.

-

The carbons bearing bromine atoms (C2 and C4) will be shifted upfield due to the "heavy atom effect," typically appearing in the 115-125 ppm range.[6]

-

The remaining three carbons (C3, C5, C6) will resonate in the typical aromatic region of 130-140 ppm.

-

III. Reactivity and Synthetic Utility: A Tri-functional Scaffold

The synthetic power of 1-azido-2,4-dibromobenzene stems from the ability to selectively address its three functional groups.

Reactions of the Azide Group

The azide is a versatile functional group, prized for its unique reactivity.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the cornerstone of "click chemistry." The azide reacts efficiently and regioselectively with terminal alkynes in the presence of a Cu(I) catalyst to form highly stable 1,4-disubstituted 1,2,3-triazole rings.[8] This reaction is exceptionally robust, tolerating a wide range of other functional groups, making it ideal for late-stage functionalization in drug development.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Staudinger Reaction: Azides react with phosphines (e.g., triphenylphosphine) to form an aza-ylide, which can then be hydrolyzed to produce a primary amine. This provides a mild method for converting the azide into an amino group, a critical functional group in many pharmaceuticals.

-

Thermal Decomposition: Upon heating, aryl azides can lose N₂ to form highly reactive nitrene intermediates.[9] These can undergo various insertion or rearrangement reactions, though this pathway is often less synthetically controlled than cycloaddition or reduction. The thermal activation temperature can be influenced by the ring's substituents.[10]

Reactions of the Bromo Groups: Orthogonal Functionalization

The two bromine atoms serve as handles for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Critically, the electronic and steric differences between the C2-Br (ortho to the azide) and C4-Br (para to the azide) may allow for selective or sequential reactions, providing a pathway to complex, multi-substituted aromatic compounds. This "orthogonal" reactivity, where one functional group can be reacted while another remains inert, is a key strategic advantage.

Caption: Orthogonal reactivity of 1-azido-2,4-dibromobenzene.

IV. Safety and Handling

CRITICAL SAFETY NOTICE: Organic azides are energetic materials and should be considered potentially explosive.

-

Shock and Heat Sensitivity: Avoid grinding, scraping, or subjecting the compound to sudden shock. All heating operations should be conducted with extreme care and behind a blast shield. Distillation is generally not recommended. Aryl azides are typically more stable than their alkyl counterparts, but the presence of other functional groups can affect stability.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Keep the quantity of the material synthesized and stored to a minimum.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to violent reactions.

-

Disposal: All waste containing azides must be handled and disposed of according to institutional safety protocols, typically involving quenching with a reducing agent.

V. Conclusion

1-Azido-2,4-dibromobenzene represents a powerful and versatile, yet underexplored, building block for chemical synthesis. Its tri-functional nature allows for a modular and strategic approach to constructing complex molecules. The azide group provides a reliable handle for "click" chemistry and amine synthesis, while the two differentially positioned bromine atoms open the door for sequential cross-coupling reactions. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold could unlock novel and efficient pathways to new chemical entities with significant potential. As with all energetic compounds, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

-

Elsevier. (n.d.). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Chinese Chemical Letters. Retrieved February 8, 2024, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances. Retrieved February 8, 2024, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 8, 2024, from [Link]

- Google Patents. (n.d.). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

CSIRO Publishing. (1967). The infrared spectra of aryl azides. Australian Journal of Chemistry. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (2008). The thermal decomposition of azidopyridines. Retrieved February 8, 2024, from [Link]

-

National Institutes of Health. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]

-

American Chemical Society. (1998). Photochemistry of aryl azides. Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]

-

ChemBK. (2024). p-Bromophenyl azide. Retrieved February 8, 2024, from [Link]

-

MDPI. (2022). Azides in the Synthesis of Various Heterocycles. Molecules. Retrieved February 8, 2024, from [Link]

-

Royal Society of Chemistry. (2011). ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Chemical Communications. Retrieved February 8, 2024, from [Link]

-

National Institutes of Health. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. Retrieved February 8, 2024, from [Link]

-

American Chemical Society. (1966). Infrared Spectra of Organic Azides. Analytical Chemistry. Retrieved February 8, 2024, from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 8, 2024, from [Link]

-

National Institutes of Health. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Bioconjugate Chemistry. Retrieved February 8, 2024, from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Retrieved February 8, 2024, from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper].

-

CONICET. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. Retrieved February 8, 2024, from [Link]

-

AIP Publishing. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. Retrieved February 8, 2024, from [Link]

- Sci-Hub. (1974). A Proton Magnetic Resonance Study of 1,4-Dibromobenzene-13C Partially Oriented in Nematic Phases. Canadian Journal of Chemistry.

-

National Institutes of Health. (2016). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. The Journal of Physical Chemistry B. Retrieved February 8, 2024, from [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved February 8, 2024, from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (n.d.). A study on the thermal stability of organic azides. Retrieved February 8, 2024, from [Link]

-

PubMed. (2014). Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026. Chemical & Pharmaceutical Bulletin. Retrieved February 8, 2024, from [Link]

-

Wikipedia. (n.d.). 1,4-Dibromobenzene. Retrieved February 8, 2024, from [Link]

Sources

- 1. p-Bromophenyl azide [chembk.com]

- 2. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

2,4-dibromophenyl azide structure and molecular weight

The following technical guide is structured to provide an exhaustive analysis of 2,4-Dibromophenyl Azide , prioritizing chemical rigor, safety protocols, and practical application in proteomics and drug discovery.

Structural Analysis, Synthesis, and Photoaffinity Applications

Executive Summary

2,4-Dibromophenyl azide is a specialized aryl azide reagent used primarily in photoaffinity labeling (PAL) and cross-linking studies. Upon ultraviolet (UV) irradiation, it generates a highly reactive nitrene intermediate capable of inserting into C-H and N-H bonds, thereby covalently trapping transient protein-ligand interactions. Its specific substitution pattern (bromines at the 2 and 4 positions) influences both the stability of the azide and the electrophilicity of the photogenerated nitrene, making it a critical tool for mapping binding sites in complex biological systems.

Critical Safety Notice: As with all low-molecular-weight organic azides, this compound is potentially explosive. It must be handled in small quantities, shielded from light and heat, and never subjected to shock or friction.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[4]

-

IUPAC Name: 1-Azido-2,4-dibromobenzene

-

Common Name: 2,4-Dibromophenyl azide[1]

-

Formula:

-

SMILES: C1=CC(=C(C=C1N=[N+]=[N-])Br)Br

Molecular Weight and Isotopic Distribution

Due to the presence of two bromine atoms, the molecular weight cannot be treated as a single scalar value for mass spectrometry applications. Bromine exists naturally as two stable isotopes:

| Isotope Combination | Mass Calculation (approx) | Relative Abundance (Intensity) |

| Monoisotopic ( | 25% (1) | |

| Nominal ( | 50% (2) | |

| Heaviest ( | 25% (1) |

-

Average Molecular Weight: 276.92 g/mol

-

Elemental Analysis: C (26.02%), H (1.09%), Br (57.71%), N (15.18%).

Physicochemical Properties

-

Appearance: Yellow needles (recrystallized from ethanol or acetone).

-

Melting Point: 62°C (Warning: Decomposition may occur near MP).

-

Solubility:

-

Spectroscopic Signature (IR): Strong asymmetric azide stretch (

) at 2100–2130 cm⁻¹ .

Synthesis Protocol: Diazotization

The most reliable synthesis route involves the diazotization of 2,4-dibromoaniline followed by nucleophilic displacement with sodium azide. This protocol relies on the formation of a diazonium salt intermediate.[5]

Reaction Scheme

Figure 1: Step-wise synthesis of 2,4-dibromophenyl azide via diazonium intermediate.

Detailed Methodology

Reagents: 2,4-Dibromoaniline (1 eq), Sodium Nitrite (1.1 eq), Sodium Azide (1.2 eq), HCl (conc.), Sodium Acetate (buffer).

-

Acidification: Dissolve 2,4-dibromoaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5°C in an ice bath. Note: The dibromo substitution reduces the basicity of the amine, requiring strong acid for dissolution.

-

Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become clear as the diazonium salt forms. -

Azidation: In a separate vessel, prepare a solution of

and sodium acetate in water, cooled to 0°C. -

Coupling: Slowly pour the diazonium solution into the azide solution with vigorous stirring. Nitrogen gas will evolve (frothing).

-

Isolation: A yellow precipitate (the product) will form. Stir for an additional hour.

-

Purification: Filter the solid. Do not dry completely if not necessary, as dry azides are shock-sensitive. Recrystallize from ethanol if high purity is required.

Mechanism of Action: Photoaffinity Labeling

The utility of 2,4-dibromophenyl azide lies in its ability to form a covalent bond with a target protein upon UV irradiation.

Photolysis Pathway

When exposed to UV light (typically 254 nm or 300 nm), the azide group eliminates molecular nitrogen (

-

Singlet Nitrene: The initial species formed. It is highly electrophilic and can insert into O-H or N-H bonds.

-

Triplet Nitrene: If the singlet relaxes (intersystem crossing), the triplet state acts as a diradical, capable of C-H insertion or hydrogen abstraction.

-

Ring Expansion: A common side reaction for phenyl azides is ring expansion to a dehydroazepine, which is a long-lived electrophile that reacts with nucleophiles (e.g., lysine residues). The bromine substituents at 2,4-positions help stabilize the nitrene and influence the ratio of insertion vs. ring expansion.

Figure 2: Photochemical activation pathways leading to protein labeling.

Safety & Handling Protocols

Hazard Class: Explosive (High Energy).

-

Thermal Stability: The compound melts at 62°C but may decompose violently if heated rapidly beyond this point.

-

Storage: Store in the dark at -20°C. Use amber vials to prevent premature photolysis.

-

Explosion Risk: The ratio of Carbon+Oxygen to Nitrogen atoms (

ratio) is -

Disposal: Quench excess azide reactions with weak acid or specific azide neutralization protocols (e.g., reduction with triphenylphosphine) before disposal. Do not pour down drains (forms explosive metal azides with plumbing).

References

-

Fedoroff, B. T., & Sheffield, O. E. (1972). Encyclopedia of Explosives and Related Items, Vol 5. Picatinny Arsenal. (Source for physical properties and explosion hazards).[6]

-

Fleet, G. W., Knowles, J. R., & Porter, R. R. (1972). The antibody binding site: Labelling of a specific antibody against the photo-precursor of an aryl nitrene. Biochemical Journal, 128(3), 499–508. (Foundational text on aryl azide photoaffinity labeling).

- Smith, P. A. S. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press. (Comprehensive review of azide chemistry and nitrene mechanisms).

-

Sigma-Aldrich/Merck. Safety Data Sheet (SDS) for Aryl Azides (General Hazard Guidelines).

Sources

- 1. Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 5 of 10 D (cont) to E" [archive.org]

- 2. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 106-93-4 | CAS DataBase [m.chemicalbook.com]

- 4. 106-93-4 CAS MSDS (1,2-Dibromoethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]

- 6. Bromine azide - Wikipedia [en.wikipedia.org]

1-azido-2,4-dibromobenzene melting point and solubility

[1]

Executive Summary

1-Azido-2,4-dibromobenzene is an organic azide characterized by its sensitivity to heat and shock. While often encountered as a yellow oil in crude preparations, the pure compound exists as crystalline needles with a distinct melting point. It serves as a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles, triazoles) and as a photoaffinity probe due to the reactivity of the azide group upon UV irradiation.

Critical Safety Warning: As an aryl azide with a C/N ratio of 2 (6 carbons / 3 nitrogens), this compound is energetic . It has been documented to decompose explosively near its melting point.[1] All heating steps must be performed behind a blast shield.

Physical & Chemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values from crystallographic studies and energetic materials research.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| CAS Number | 74308-31-9 | Distinct from 4-bromo (2101-88-4) and 2-bromo (3302-39-4) isomers. |

| Molecular Formula | C₆H₃Br₂N₃ | |

| Molecular Weight | 276.92 g/mol | |

| Physical State | Solid (Crystalline Needles) | Crude samples often appear as a yellow/brown oil. |

| Color | Yellow to Brown | Darkens upon light exposure (photodecomposition). |

| Melting Point | 62 °C (335 K) | Warning: Decomposes near MP. Rapid heating may trigger explosion [1]. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic halogenated aromatic. |

| Solubility (Organic) | High | Soluble in Diethyl Ether, DCM, Chloroform, Acetone. |

| Solubility (Alcohol) | Moderate | Soluble in hot Ethanol; crystallizes upon cooling. |

Solubility Profile Analysis

The presence of two bromine atoms renders the molecule highly lipophilic.

-

Preferred Solvents: Diethyl ether or Dichloromethane (DCM) are recommended for extraction and handling.

-

Recrystallization: Ethanol or an Ethanol/Water mixture is the standard solvent system for purification. The compound dissolves in hot ethanol and precipitates as needles upon cooling [2].[1]

Synthesis & Preparation Pathway[4][5][6][8][11][12]

The synthesis of 1-azido-2,4-dibromobenzene follows a classic diazotization-displacement sequence. The precursor, 2,4-dibromoaniline, is converted to the diazonium salt, which then undergoes nucleophilic aromatic substitution with sodium azide.

Reaction Mechanism

-

Diazotization: 2,4-dibromoaniline reacts with Sodium Nitrite (

) in acidic media ( -

Azidation: Sodium Azide (

) is added, displacing the diazo group (or reacting via the diazonium ion) to form the aryl azide with evolution of nitrogen gas.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting 2,4-dibromoaniline to the target azide via diazonium intermediate.[2]

Experimental Protocols

Protocol A: Melting Point Determination

Note: Standard open-capillary melting point determination is hazardous due to potential deflagration.

-

Preparation: Load a minimal amount (< 1 mg) of dried, crystalline sample into a glass capillary. Do not pack tightly to avoid pressure buildup.

-

Apparatus: Use an automated melting point apparatus with a safety shield or a classic oil bath set up behind a blast sash.

-

Ramping: Heat slowly (2 °C/min) starting from 40 °C.

-

Observation: Watch for the transition from solid to liquid at 60–62 °C .

-

Stop Condition: Immediately stop heating if the sample darkens (decomposition) or bubbles vigorously (nitrogen evolution).

Protocol B: Solubility Testing

To verify purity or select a solvent for reactions (e.g., Click chemistry):

-

Weighing: Weigh 10 mg of the azide into a 2 mL vial.

-

Solvent Addition: Add solvent in 100 µL increments.

-

Assessment:

-

Diethyl Ether/DCM: Should dissolve immediately (Soluble).

-

Ethanol (RT): May require vortexing or slight warming (Moderately Soluble).

-

Water: Suspension remains cloudy; no dissolution (Insoluble).

-

Safety & Handling Guidelines

Hazard Class: Energetic Material / Potential Explosive. The high nitrogen content relative to carbon places this molecule in a risk category for shock and thermal sensitivity.

Handling Decision Tree

Figure 2: Safety decision matrix for handling energetic aryl azides.

Storage & Disposal

-

Storage: Store in a tightly sealed amber vial at -20 °C . Light sensitivity can lead to the formation of nitrenes and subsequent polymerization or azo-dimerization.

-

Disposal: Do not concentrate to dryness on a rotary evaporator if the bath temperature exceeds 30 °C. Quench unreacted azide residues chemically (e.g., reduction to amine) before disposal.

References

-

Fedoroff, B. T., & Sheffield, O. E. (1960). Encyclopedia of Explosives and Related Items (Vol. 5, p. D1109). Picatinny Arsenal.

-

Forster, M. O., & Fierz, H. E. (1907). The Triazo-group.[3] Part I. Aromatic Azoimides. Journal of the Chemical Society, Transactions, 91, 1350-1359. (Describes general properties and crystallization of brominated phenyl azides).

-

Dyall, L. K. (1980).[4] Pyrolysis of aryl azides.[3][4][5][6][7] V. Characterization of phenylazo, benzoyl and formyl as neighbouring groups. Australian Journal of Chemistry, 33(1), 91-100.

- Scriven, E. F., & Turnbull, K. (1988). Azides: Their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337. (Authoritative review on azide synthesis and safety).

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Advanced Methodologies: Halogenated Aryl Azides in Chemical Biology and Synthesis

Executive Summary

Halogenated aryl azides represent a privileged scaffold in modern organic synthesis and chemical biology. They offer a unique dual-modality : the halogen substituent (Cl, Br, I) serves as a handle for transition-metal-catalyzed cross-coupling, while the azide (-N

Structural Dynamics & The Fluorine Effect

The utility of halogenated aryl azides—specifically perfluorophenyl azides (PFPAs)—extends beyond simple bifunctionality. The electronic environment of the aromatic ring dictates the fate of the reactive intermediate generated upon photolysis.

The Nitrene Divergence

Upon UV irradiation (~254–300 nm), an aryl azide extrudes

-

Ring Expansion (Undesirable): Rearrangement to a dehydroazepine or ketenimine, which reacts with nucleophiles (causing non-specific background labeling).

-

C-H Insertion (Desirable): Intersystem crossing (ISC) to a triplet nitrene, which performs radical abstraction and insertion into C-H bonds (true cross-linking).

The Fluorine Advantage: Fluorine atoms on the ring are highly electronegative, withdrawing electron density. This destabilizes the transition state required for ring expansion. Consequently, PFPAs overwhelmingly favor the C-H insertion pathway , making them superior photoaffinity probes compared to non-halogenated phenyl azides.

Visualization: Mechanistic Divergence

The following diagram illustrates how halogenation (specifically fluorination) steers the reaction toward the desired bio-conjugation pathway.

Caption: Figure 1. Fluorination suppresses ring expansion (Red), funneling reactivity toward robust C-H insertion (Green).

Synthesis Strategies & Protocol

Synthesis of halogenated aryl azides generally follows two routes depending on the electronic richness of the ring: Diazotization (for electron-rich/neutral rings) and Nucleophilic Aromatic Substitution (

Comparative Methodologies

| Feature | Method A: Diazotization | Method B: |

| Substrate | Halo-anilines (e.g., 4-bromoaniline) | Perfluoro-arenes (e.g., pentafluorobenzoic acid) |

| Reagents | ||

| Mechanism | Formation of diazonium salt | Direct displacement of Para-Fluorine |

| Key Risk | Formation of explosive diazonium aggregates | Shock sensitivity of product |

| Utility | General organic synthesis precursors | Synthesis of PFPA photo-probes |

Detailed Protocol: Diazotization of 4-Bromoaniline

This protocol yields 1-azido-4-bromobenzene, a versatile building block for orthogonal cross-coupling.

Safety Prerequisite:

-

Perform behind a blast shield.[1]

-

Keep all solutions below 0°C during addition.

-

Never concentrate the reaction mixture to dryness if the C/N ratio is < 3.

Reagents:

-

4-Bromoaniline (10 mmol)

-

Sodium Nitrite (

, 15 mmol) -

Sodium Azide (

, 15 mmol) -

Hydrochloric Acid (6M)

-

Solvents: Water, Diethyl Ether

Step-by-Step Workflow:

-

Acidification: Dissolve 4-bromoaniline (1.72 g) in 6M HCl (20 mL) in a round-bottom flask. Cool the suspension to -5°C to 0°C using an ice/salt bath. Stirring must be vigorous to prevent local heating.

-

Diazotization: Dissolve

(1.04 g) in minimal water (5 mL). Add this solution dropwise to the aniline mixture over 15 minutes.-

Checkpoint: The solution should turn clear/yellowish. Test with starch-iodide paper; immediate blue/black color confirms excess nitrous acid (required).

-

-

Azidation: Dissolve

(0.98 g) in minimal water (5 mL). Add dropwise to the diazonium solution while maintaining temperature < 5°C.-

Observation: Nitrogen gas evolution (

) will occur (foaming). A precipitate (the aryl azide) typically forms.

-

-

Workup: Stir for 30 minutes at 0°C, then allow to warm to room temperature. Extract with diethyl ether (3 x 30 mL).

-

Neutralization: Wash combined organic layers with Sat.[2]

(caution: gas evolution) and Brine. -

Isolation: Dry over

, filter, and concentrate carefully under reduced pressure (do not heat bath > 30°C). Store in the dark at -20°C.

Orthogonal Reactivity

The defining feature of halogenated aryl azides is orthogonality . The halogen handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disturbing the azide, provided specific conditions are met. Conversely, the azide can be clicked (CuAAC) while leaving the halogen intact for later diversification.

Critical Compatibility Notes

-

Pd(0) Sensitivity: Palladium(0) can oxidatively insert into the

bond of aryl azides, leading to decomposition. -

Solution: Use mild bases (e.g.,

instead of

Visualization: The Orthogonal Workflow

This diagram demonstrates the ability to selectively functionalize either end of the molecule.

Caption: Figure 2. Orthogonal pathways allow sequential functionalization. Path A utilizes the halogen; Path B utilizes the azide.

Safety & Handling: The C/N Ratio

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[2][3][4]

The C/N Ratio Rule

A primary determinant of stability is the ratio of carbon (and oxygen) atoms to nitrogen atoms.[4]

-

Ratio

3: Generally stable, isolable (e.g., 4-bromo-phenyl azide: 6C/3N = 2.0 -> Borderline, handle with care). -

Ratio < 3: Unstable. Do not isolate. Store in solution (< 1M).

-

Ratio < 1: Extremely dangerous. Do not synthesize.

Handling Guidelines:

-

Light Shielding: Wrap flasks in aluminum foil. Aryl azides degrade to nitrenes under ambient light.

-

No Metal Spatulas: Avoid metal-azide contact which can form shock-sensitive heavy metal azides.

-

Waste Disposal: Quench azide waste with excessive water and specific quenching agents (e.g., iodine or nitrous acid) before disposal. Never pour down the drain (reacts with copper/lead pipes).

References

-

Perfluorophenyl Azides in Photoaffinity Labeling: Accounts of Chemical Research. "Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis." [Link]

-

Safety of Organic Azides (C/N Ratio): Stanford Environmental Health & Safety.[1][3] "Information on Azide Compounds."[1][2][3][4][5][6][7][8][9] [Link]

-

Orthogonal Reactivity (Pd-Catalysis): RSC Publishing. "Palladium-catalyzed cross-coupling reaction of azides with isocyanides."[10] [Link]

-

Bioorthogonal Chemistry Advances: National Institutes of Health (PMC). "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging."[9] [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. uvic.ca [uvic.ca]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed cross-coupling reaction of azides with isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Diazotization of 2,4-Dibromoaniline

Abstract

The diazotization of 2,4-dibromoaniline presents distinct challenges compared to simple anilines due to the significant electron-withdrawing effect of the bromine substituents and the compound's poor aqueous solubility. Standard aqueous acid protocols often result in incomplete conversion or precipitation of unreacted substrate. This application note details two optimized protocols: Method A (Nitrosyl Sulfuric Acid) for maximum conversion efficiency of difficult substrates, and Method B (Glacial Acetic Acid) for convenient small-to-medium scale laboratory synthesis. These protocols ensure the safe, quantitative generation of the 2,4-dibromobenzenediazonium species for downstream applications such as Sandmeyer reactions or azo coupling.

Introduction & Technical Rationale

The Challenge of Weak Bases

2,4-Dibromoaniline is a weak base (

-

Solubility Issue: The compound is hydrophobic and sparingly soluble in dilute aqueous mineral acids (HCl, H₂SO₄), leading to heterogeneous reaction mixtures.

-

Reactivity Issue: In dilute acid, the equilibrium concentration of the free amine (the species that actually reacts with the nitrosating agent) is low. Furthermore, the standard nitrosating agent in aqueous media, dinitrogen trioxide (

), is often insufficiently electrophilic to attack the deactivated amino group.

The Solution: Nitrosonium Ion ( )

To overcome these barriers, the reaction conditions must generate the nitrosonium ion (

Reaction Mechanism

The following diagram illustrates the formation of the active nitrosating species in concentrated acid and the subsequent diazotization pathway.

Figure 1: Mechanism of diazotization via the nitrosonium ion pathway in strong acid media.

Critical Parameters

| Parameter | Specification | Rationale |

| Temperature | 0°C – 5°C (Addition)Room Temp (Workup) | Low temperature prevents the thermal decomposition of the unstable diazonium salt into a phenol (via hydrolysis). |

| Solvent System | Conc. H₂SO₄ or AcOH | Essential for solubilizing the 2,4-dibromoaniline. Water causes precipitation. |

| Stoichiometry | 1.1 – 1.2 eq. NaNO₂ | Slight excess ensures complete consumption of the amine. |

| Quenching | Urea or Sulfamic Acid | Destroys excess nitrous acid ( |

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (The "Gold Standard")

Recommended for scale-up or when the substrate is completely insoluble in dilute acid.

Reagents:

-

2,4-Dibromoaniline (10 mmol, 2.51 g)

-

Sodium Nitrite (11 mmol, 0.76 g)

-

Concentrated Sulfuric Acid (15 mL)

-

Propionic Acid (Optional, 5 mL for viscosity control)

Procedure:

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool 10 mL of concentrated H₂SO₄ to 0–5°C in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Add sodium nitrite (NaNO₂) portion-wise over 10 minutes. Caution: Ensure the temperature does not rise above 10°C. Brown fumes (

) indicate decomposition; addition should be slower. -

Stir until the solid dissolves completely. The solution should be clear or pale yellow.

-

-

Dissolution of Amine:

-

In a separate vessel, dissolve 2,4-dibromoaniline in 5 mL conc. H₂SO₄ (or a mixture of H₂SO₄/Propionic acid). Gentle warming (30–40°C) may be required to fully dissolve the solid. Cool this solution back to 0°C.

-

-

Diazotization:

-

Add the amine solution dropwise to the cold nitrosyl sulfuric acid solution over 20 minutes, maintaining the internal temperature < 5°C.

-

Stir the thick mixture at 0–5°C for 2 hours.

-

-

Verification:

-

Take a drop of the reaction mixture and dilute it into 1 mL of water. Add a drop of KI starch paper. An immediate blue-black color confirms the presence of excess nitrous acid (required).

-

-

Usage:

-

The resulting solution of 2,4-dibromobenzenediazonium sulfate is ready for immediate use. Do not isolate. Pour slowly onto ice/water for aqueous coupling or add directly to a Sandmeyer catalyst solution.

-

Method B: Glacial Acetic Acid (The Laboratory Standard)

Recommended for standard laboratory synthesis (1g – 10g scale).

Reagents:

-

2,4-Dibromoaniline (10 mmol, 2.51 g)

-

Sodium Nitrite (20 mmol, 1.38 g) dissolved in minimal water (approx. 3 mL)

-

Glacial Acetic Acid (20 mL)

-

Concentrated HCl (5 mL)

Procedure:

-

Solubilization:

-

Suspend 2,4-dibromoaniline in glacial acetic acid (20 mL) in a 100 mL flask.

-

Add concentrated HCl (5 mL). The amine should dissolve or form a fine suspension of the hydrochloride salt.

-

Cool the mixture to 0–5°C using an ice/salt bath.

-

-

Nitrite Addition:

-

Add the aqueous sodium nitrite solution dropwise via a syringe or addition funnel below the surface of the liquid to minimize fume escape.

-

Maintain temperature < 5°C.

-

-

Reaction:

-

Stir vigorously for 45–60 minutes. The mixture should become a clear, yellow-orange solution as the diazonium salt forms (diazonium salts are generally more soluble than the starting amine).

-

-

Quenching:

-

Add solid urea (approx. 0.5 g) or sulfamic acid until KI starch paper no longer turns blue. This removes excess

which can interfere with copper catalysts or coupling agents.

-

Downstream Application Workflow

The following diagram illustrates the typical workflow from diazotization to a Sandmeyer reaction (Bromination).

Figure 2: Operational workflow for the conversion of 2,4-dibromoaniline to 1,2,4-tribromobenzene.

Safety & Hazards (HSE)

| Hazard Class | Specific Risk | Mitigation |

| Explosion | Dry diazonium salts are shock-sensitive explosives. | NEVER dry the intermediate. Always use as a solution or wet paste. |

| Toxicity | 2,4-Dibromoaniline is toxic and a potential sensitizer.[1] | Use double nitrile gloves. Work in a fume hood. |

| Chemical | Nitrosyl sulfuric acid is highly corrosive and water-reactive. | Quench on ice slowly. Wear a face shield. |

| Gas Evolution | Nitrogen gas ( | Ensure open system or pressure relief to prevent vessel rupture. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation during diazotization | Incomplete solubility of amine salt; "Dead" stirring zones. | Switch to Method A (H₂SO₄). Increase solvent volume. Ensure vigorous magnetic or mechanical stirring. |

| No reaction (Starch paper negative) | Nitrite decomposed or insufficient acid strength. | Ensure temperature < 5°C during addition. Check NaNO₂ quality. |

| Tarry/Black Product | Decomposition of diazonium salt (too warm) or side reactions. | Keep temperature strictly at 0°C. Quench excess nitrite completely with urea before the next step. |

| Low Yield in Sandmeyer | Oxidation of Cu(I) catalyst or side coupling. | Use freshly prepared CuBr. Ensure the diazonium solution is added slowly to the copper solution, not vice versa. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazotization of weakly basic amines).

-

Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis". The Journal of Organic Chemistry, 42(14), 2426–2430. (Alternative organic solvent protocols).

-

Filimonov, V. D., et al. (2008).[2][3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates".[3] Organic Letters, 10(18), 3961–3964. (Modern dry diazotization methods).

-

PubChem. (n.d.). "2,4-Dibromoaniline Compound Summary". National Library of Medicine.

Sources

Application Note & Protocols: Generation and In Situ Trapping of 2,4-Dibromophenylnitrene

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the generation of 2,4-dibromophenylnitrene, a highly reactive intermediate, from its precursor, 1-azido-2,4-dibromobenzene. Nitrenes are the nitrogen analogs of carbenes and serve as powerful tools in synthetic chemistry for the formation of complex nitrogen-containing molecules.[1] This document outlines both thermal and photochemical methods for nitrene generation, discusses the critical safety protocols required for handling energetic azide compounds, and provides a validated protocol for the in situ trapping of the generated nitrene via an aziridination reaction. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile reactive intermediate.

Theoretical Background: The Nature of Aryl Nitrenes

A nitrene (R-N:) is a neutral, monovalent nitrogen species containing a sextet of valence electrons, rendering it highly electrophilic and reactive.[1] The nitrogen atom's electronic structure can exist in two spin states: a singlet state (with a pair of electrons in one orbital and an empty p-orbital) and a triplet state (with two unpaired electrons in different orbitals). Triplet nitrenes are generally the ground state and thermodynamically more stable, while singlet nitrenes are often the initial products of photochemical azide decomposition.[1] The spin state of the nitrene is crucial as it dictates its reaction stereochemistry; for example, addition of singlet nitrenes to alkenes is typically stereospecific, while triplet nitrenes react in a stepwise manner.[1][2]

The most common and reliable method for generating nitrenes is through the decomposition of organic azides, which involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.[1][2] This can be achieved either by heating (thermolysis) or by irradiation with UV light (photolysis).[2]

1-Azido-2,4-dibromobenzene is a particularly useful precursor. The resulting 2,4-dibromophenylnitrene is a versatile intermediate, and the two bromine atoms on the aromatic ring serve as valuable synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of complex molecular architectures.[3][4][5]

CRITICAL SAFETY PROTOCOLS: Handling Organic Azides

WARNING: Organic azides are energetic compounds that can be shock-sensitive and potentially explosive.[6][7] They are also toxic. All work with 1-azido-2,4-dibromobenzene and other azide compounds must be conducted with strict adherence to safety protocols.

-

Hazard Assessment: The stability of an organic azide is inversely related to its nitrogen content. A common guideline is the "Rule of Six," which suggests that at least six carbon atoms per energetic group (like an azide) provide sufficient dilution to render the compound relatively safe for careful handling.[8] 1-Azido-2,4-dibromobenzene (C₆H₃Br₂N₃) has a C/N ratio of 2, placing it in a category that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses.[7] All manipulations should be performed inside a certified chemical fume hood, and the use of a blast shield is mandatory during reactions.[7][9]

-

Handling Precautions:

-

Never use metal spatulas or magnetic stir bars with ground-off coatings to handle solid azides, as friction with metal can initiate detonation.[6][9] Use plastic or ceramic spatulas.

-

Avoid grinding, scratching, or subjecting the compound to friction or shock.[9]

-

Do not heat solid azides directly. Heating should only be done in dilute solution.

-

Do not use ground glass joints for reactions where there is a possibility of the azide concentrating, as this can create a friction hazard.[9]

-

-

Chemical Incompatibilities:

-

Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[6]

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) as reaction media. They can react with azides to form extremely unstable di- and tri-azidomethane.[6][10]

-

Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form highly sensitive and explosive metal azides.[6]

-

-

Storage & Waste Disposal:

-

Store organic azides in a cool, dark place, away from heat, light, and sources of shock or friction.[8][10]

-

Azide-containing waste must be collected in a dedicated, clearly labeled container.[10] Never mix azide waste with acidic waste.[6] Before disposal, it is best practice to quench residual azide by converting it to a stable amine.

-

Protocols for Generating 2,4-Dibromophenylnitrene

The following protocols describe the generation of the nitrene in situ for immediate reaction with a trapping agent. All procedures should be performed on a small scale initially to establish safety and reactivity parameters.

Method 1: Thermal Generation

This method relies on heating a solution of the azide in a high-boiling, inert solvent to induce the extrusion of N₂ gas. The choice of solvent is critical; it must be stable at the required decomposition temperature and not react with the nitrene. Toluene or xylene are common choices.

Protocol 3.1: Thermal Generation and Trapping with Cyclohexene

-

Equipment Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition.

-

Ensure the entire apparatus is flame-dried or oven-dried and cooled under an inert atmosphere.

-

-

Reagent Preparation:

-

In the reaction flask, dissolve 1-azido-2,4-dibromobenzene (1.0 mmol) in anhydrous toluene (20 mL).

-

Add cyclohexene (5.0 mmol, 5 equivalents) to the solution. The excess trapping agent is used to maximize the capture of the transient nitrene and minimize side reactions like nitrene dimerization.

-

-

Reaction Execution:

-

Begin vigorous stirring and gently heat the reaction mixture using an oil bath to reflux (~110 °C for toluene).

-

The evolution of nitrogen gas is an indicator that the reaction is proceeding. The rate of gas evolution should be controlled by the heating rate.[11] Aryl azides typically begin to decompose at temperatures around 120°C or higher.[12]

-

Maintain the reaction at reflux for 2-4 hours, or until the starting azide is no longer detectable by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess cyclohexene under reduced pressure using a rotary evaporator (ensure the azide has been fully consumed first).

-

Purify the crude residue containing the aziridine product by flash column chromatography on silica gel.

-

Method 2: Photochemical Generation

Photolysis allows for nitrene generation at lower temperatures, which can be advantageous for thermally sensitive substrates. The solvent must be transparent to the wavelength of UV light being used.

Protocol 3.2: Photochemical Generation and Trapping with Cyclohexene

-

Equipment Setup:

-

Use a quartz reaction vessel suitable for photochemical reactions. Equip it with a magnetic stir bar, a gas inlet for purging, and a septum for sampling.

-

The reaction should be set up in a photochemical reactor equipped with a medium-pressure mercury lamp or a lamp with a specific wavelength output (e.g., 254 nm or 300 nm). A cooling system is essential to maintain a constant temperature.

-

-

Reagent Preparation:

-

In the quartz vessel, dissolve 1-azido-2,4-dibromobenzene (1.0 mmol) in spectrophotometric grade cyclohexane (50 mL). In this case, cyclohexane serves as both the solvent and the trapping agent. Using the trapping agent as the solvent ensures a high concentration for efficient capture.

-

-

Reaction Execution:

-

Purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the azide or the nitrene.

-

While maintaining a slow, positive pressure of inert gas, begin stirring and turn on the UV lamp.

-

Maintain the reaction temperature at 15-20 °C using the reactor's cooling system.

-

Monitor the reaction progress by TLC or GC-MS. Photolysis is typically complete within 1-3 hours, depending on the lamp intensity and quantum yield of the reaction.

-

-

Workup and Purification:

-

Once the reaction is complete, turn off the lamp.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired aziridine.

-

Data Presentation

Table 1: Comparison of Nitrene Generation Methods

| Parameter | Thermal Generation | Photochemical Generation |

| Energy Source | Heat (Conduction/Convection) | UV Light (Irradiation) |

| Typical Temp. | >110 °C | 0 - 25 °C |

| Common Solvents | Toluene, Xylene, DMF | Acetonitrile, Cyclohexane, Hexane |

| Advantages | Simple equipment; scalable. | Mild conditions; high selectivity possible. |

| Disadvantages | High temperatures can lead to side reactions or product decomposition. | Requires specialized equipment; potential for photosensitive side reactions. |

Visualizations & Workflows

Mechanism of Nitrene Formation

Caption: Workflow for a photochemical nitrene trapping experiment.

Nitrene Trapping via Aziridination

Caption: Aziridination of cyclohexene with 2,4-dibromophenylnitrene.

References

-

eGyanKosh. (n.d.). NITRENES AS INTERMEDIATES. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Generation of Nitrene by the Photolysis of N -Substituted Iminodibenzothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of azidopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

ACS Publications. (1997). Photochemical Reactions of Mesityl Azide with Tetracyanoethylene: Competitive Trapping of Singlet Nitrene and Didehydroazepine. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrene Rearrangements: Formation of Reactive Intermediates and Unusual Molecules. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

-

PMC. (n.d.). Photochemical Generation of Allenylidenes from Cyclopropanated Phenanthrenes: An Experimental and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. Retrieved from [Link]

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

-

PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

YouTube. (2023). Reactive Intermediates Carbenes and Nitrenes: Problem Solving Session 4. Retrieved from [Link]

-

Aakash Institute. (n.d.). Nitrene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroxydiboron, Bis-Boric Acid, BBA, B2(OH)4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Dithienopyrazines. Retrieved from [Link]

-

University of Victoria. (2022). Azides. Retrieved from [Link]

-

PubMed. (2014). An Ab Initio Molecular Dynamics Study of Thermal Decomposition of 3,6-di(azido)-1,2,4,5-tetrazine. Retrieved from [Link]

-

YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

PMC. (2024). Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. Retrieved from [Link]

-

datapdf.com. (n.d.). Thermal Decomposition of o-Azidoazobenzenes. I. o,o'-Diazidoazobenzene'. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Retrieved from [Link]

Sources

- 1. Nitrene - Wikipedia [en.wikipedia.org]

- 2. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. uvic.ca [uvic.ca]

- 10. ucd.ie [ucd.ie]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Aryl Azides

A Senior Application Scientist's Guide for Researchers in Chemical Biology and Drug Development

Introduction: The Power of a "Click"

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click" reaction, a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1][2][3] First reported independently by the groups of Valery Fokin/K.B. Sharpless and Morten Meldal in 2002, this reaction has revolutionized molecular assembly across numerous scientific disciplines, including drug discovery, chemical biology, and materials science.[1][4][5][6]

The CuAAC reaction unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] This transformation is prized for its exceptional reliability, stereospecificity, and compatibility with a wide array of functional groups, which often eliminates the need for complex protecting group strategies.[1][7] The reaction proceeds efficiently under mild conditions, often in aqueous environments, making it particularly suitable for the modification of biological macromolecules.[3][7]

This guide provides an in-depth exploration of the CuAAC reaction with a specific focus on aryl azides. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, address common challenges, and offer robust troubleshooting strategies to empower researchers to confidently apply this powerful ligation chemistry in their work.

Mechanistic Insights: The Role of Copper

The remarkable rate acceleration of the CuAAC, up to 107 times faster than the uncatalyzed thermal reaction, is entirely attributed to the presence of a copper(I) catalyst.[1][7] The mechanism is not a concerted cycloaddition but rather a stepwise process involving key copper intermediates.

The currently accepted mechanism, supported by kinetic and computational studies, suggests the involvement of a dinuclear copper species as the most kinetically favored pathway.[8] The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species is often generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[7] The Cu(I) ion then coordinates to the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[7]

-

Coordination and Cyclization: The aryl azide coordinates to a copper center. A subsequent intramolecular cyclization occurs, forming a six-membered copper-containing ring (a metallacycle).[7]

-

Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and ring contraction to form a more stable copper-triazolide intermediate.[7]

-

Product Release and Catalyst Regeneration: Protonolysis of the copper-triazolide releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]

The use of accelerating ligands, such as tris(benzyltriazolyl)methylamine (TBTA), is crucial, especially in biological applications. These ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they increase the effective concentration of the catalytic species, leading to faster and more efficient reactions.[9][10]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Considerations for Aryl Azides

While the CuAAC reaction is remarkably robust, the electronic nature of the aryl azide can influence reactivity.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, or halides on the aromatic ring generally enhance the reactivity of the aryl azide. These groups make the azide more electrophilic, facilitating its reaction with the copper acetylide intermediate.[11]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ can slightly decrease the reaction rate by increasing the electron density on the azide. However, in most cases, the reaction still proceeds to completion, perhaps requiring slightly longer reaction times or gentle heating.[11]

Despite these electronic influences, the CuAAC is generally not significantly affected by the electronic properties of the azide, and both electron-rich and electron-deficient aryl azides are viable substrates.[1]

Experimental Protocols

The following protocols provide a robust starting point for performing CuAAC reactions with aryl azides. Optimization may be required for specific substrates.

Protocol 1: Standard CuAAC of an Aryl Azide and a Terminal Alkyne

This protocol is suitable for a wide range of aryl azides and alkynes in a common organic solvent mixture.

Materials:

-

Aryl Azide (e.g., Phenyl Azide)

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Solvent: tert-Butanol/H₂O (1:1 v/v) or Dimethylformamide (DMF)

-

Reaction vial, magnetic stirrer

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve the aryl azide (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.05 mmol, 1.05 equiv) in 5 mL of the chosen solvent (t-BuOH/H₂O or DMF). Stir the solution at room temperature.

-

Catalyst Stock Solution Preparation:

-

CuSO₄ Solution: Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

-

Sodium Ascorbate Solution: Prepare a fresh 1.0 M stock solution of sodium ascorbate in deionized water.

-

-

Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution (0.2 mL, 0.2 mmol, 0.2 equiv). Immediately following, add the CuSO₄ solution (0.2 mL, 0.02 mmol, 0.02 equiv, 2 mol%).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup and Purification:

-

Dilute the reaction mixture with 20 mL of water.

-

If the product precipitates, it can be collected by filtration, washed with water, and then a cold non-polar solvent like hexane to remove any unreacted alkyne, and dried.[12]

-

If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Protocol 2: Microwave-Assisted CuAAC for Accelerated Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which is particularly useful for high-throughput synthesis.[1]

Materials:

-

Same as Protocol 1

-

Microwave reactor with sealed reaction vessels

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine the aryl azide (1.0 mmol, 1.0 equiv), terminal alkyne (1.05 mmol, 1.05 equiv), CuSO₄·5H₂O (0.025 g, 0.1 mmol, 10 mol%), and sodium ascorbate (0.04 g, 0.2 mmol, 0.2 equiv).

-

Solvent Addition: Add 3-5 mL of a suitable solvent (e.g., DMF, DMSO, or t-BuOH/H₂O).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 10-30 minutes.[1]

-

Workup and Purification: After cooling the vessel to room temperature, follow the same workup and purification procedure as described in Protocol 1.

Caption: A typical experimental workflow for a CuAAC reaction involving an aryl azide.

Key Reagent and Condition Summary

| Component | Recommended Options & Concentration | Rationale & Expert Insights |

| Copper Source | CuSO₄·5H₂O (1-5 mol%) CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | CuSO₄·5H₂O is inexpensive, stable, and readily available. The active Cu(I) is generated in situ with a reducing agent.[7] Cu(I) salts can be used directly but require anaerobic conditions to prevent oxidation. |

| Reducing Agent | Sodium Ascorbate (5-20 mol%) | A mild and effective reducing agent that rapidly converts Cu(II) to Cu(I). An excess is used to counteract any dissolved oxygen.[7] |

| Ligand | TBTA, THPTA, BTTAA (1-5 mol%) | Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation. Water-soluble ligands like THPTA are ideal for bioconjugation.[9][13] |

| Solvents | t-BuOH/H₂O, DMF, DMSO, THF | A mixture of t-butanol and water is a versatile system for a wide range of substrates. DMF and DMSO are excellent for solubilizing more complex molecules.[1] |

| Temperature | Room Temperature to 100 °C | Most reactions proceed efficiently at room temperature. Microwave heating can significantly shorten reaction times, especially for less reactive substrates.[1] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst (Cu(I) oxidized) 2. Poor solubility of reactants 3. Low reactivity of substrates (e.g., sterically hindered alkyne or electron-rich azide) | 1. Use freshly prepared sodium ascorbate solution. Degas the solvent. Consider adding a Cu(I)-stabilizing ligand like TBTA or THPTA. 2. Switch to a better solvent (e.g., DMF or DMSO). 3. Increase the reaction temperature or use microwave irradiation. Increase catalyst loading to 5-10 mol%. |

| Side Product Formation | 1. Alkyne Homocoupling (Glaser coupling) 2. Azide reduction | 1. This is often due to an excess of Cu(I) and the presence of oxygen. Ensure a slight excess of the alkyne is not used and maintain a sufficient concentration of the reducing agent. Adding a ligand can also suppress this side reaction. 2. Some reducing agents can reduce the azide. Sodium ascorbate is generally safe, but ensure the reaction is not run for excessively long times at high temperatures. |

| Difficulty in Purification | 1. Residual copper in the product 2. Product has similar polarity to starting materials | 1. After extraction, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts. 2. Optimize column chromatography conditions (try different solvent systems). If the product is a solid, recrystallization may be an effective purification method. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is an exceptionally powerful and reliable tool for molecular assembly. Its application to aryl azides provides a robust method for creating diverse libraries of 1,2,3-triazoles for drug discovery and for the precise modification of complex molecules in chemical biology. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can effectively troubleshoot and optimize this reaction for their specific needs. The protocols and insights provided in this guide serve as a comprehensive resource to enable both novice and experienced scientists to harness the full potential of this cornerstone of click chemistry.

References

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

-

ResearchGate. Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. (2008). Available at: [Link]

-

Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. Available at: [Link]

-

Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. Available at: [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

-

ResearchGate. Cu-Catalyzed Cycloaddition of Aryl Azides to 1-Iodobuta-1,3-diynes: An Experimental and Quantum Chemical Study of Unusual Regiochemistry. Available at: [Link]

-

Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]

-

Li, Y., et al. (2013). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

-

L'Orsa, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Molecules. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

-

ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Available at: [Link]

-

Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

Sharpless, K. B. (2022). Click Chemistry: the Certainty of Chance. Nobel Prize. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

Chemical Communications. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]

-

Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Available at: [Link]

-

ChemRxiv. (2025). The Story of Click Chemistry: From Concept to Nobel Prize. Available at: [Link]

-

Zeglis, B. M., et al. (2015). Click chemistry: A transformative technology in nuclear medicine. PMC. Available at: [Link]

-

ChemPhysChem. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link]

- Google Scholar. Morten Meldal.

-

ChemRxiv. (2025). The Story of Click Chemistry: From Concept to Nobel Prize. Available at: [Link]

-

ResearchGate. Meldal's two click reactions: a) copper‐mediated alkyne‐azide... (2015). Available at: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 13. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

nucleophilic aromatic substitution with 1-azido-2,4-dibromobenzene

Application Note: Chemoselective Nucleophilic Aromatic Substitution (

Executive Summary & Strategic Rationale

This guide details the operational framework for nucleophilic aromatic substitution (

The Core Challenge: Working with 1-azido-2,4-dibromobenzene presents a dual challenge:

-

Chemoselectivity: In the synthesis of this molecule, one must selectively displace a leaving group (typically Fluorine) without affecting the Bromine atoms. In the utilization of this molecule, one must differentiate between the two chemically distinct bromine positions (C2-ortho vs. C4-para) or the azide group itself.

-

Energetic Instability: The Carbon-to-Nitrogen (

) ratio is 2.0, which is below the safety threshold of 3.0, classifying this compound as a potential explosive.

This protocol focuses on the Chemoselective Synthesis of the target via

Scientific Foundation & Mechanism

Chemoselectivity in Halogenated Arenes

The synthesis of 1-azido-2,4-dibromobenzene is most efficiently achieved by reacting 1-fluoro-2,4-dibromobenzene with sodium azide (

-

The Fluorine Effect: Although the C-F bond is stronger than C-Br, Fluorine is the superior leaving group in

reactions. Its high electronegativity ( -

Regiochemistry: The nucleophile (